6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one
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Overview
Description
6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a piperazine ring, and a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves multiple steps. One common synthetic route starts with the preparation of the thiadiazole ring, which can be achieved by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is commonly used for reduction reactions.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles for substitution reactions on the piperazine ring.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, as a urease inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of urea into ammonia and carbon dioxide . This inhibition disrupts the survival mechanisms of certain bacteria, making the compound a potential candidate for antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
2-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1H-benzimidazole: This compound also features a thiadiazole ring and has shown similar enzyme inhibitory activities.
5-amino-1,3,4-thiadiazole-2-thiol: A simpler compound with a thiadiazole ring, used as a precursor in the synthesis of more complex molecules.
Uniqueness
6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one stands out due to its unique combination of functional groups, which confer a broad range of chemical reactivity and biological activity. Its ability to inhibit urease and other enzymes makes it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C13H19N7OS2 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-(4-ethylpiperazin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H19N7OS2/c1-2-19-3-5-20(6-4-19)12-15-9(7-10(21)16-12)8-22-13-18-17-11(14)23-13/h7H,2-6,8H2,1H3,(H2,14,17)(H,15,16,21) |
InChI Key |
NUKKECNRJBKWPY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=CC(=O)N2)CSC3=NN=C(S3)N |
Origin of Product |
United States |
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